(S)-2-Acrylamido-2-phenylacetic acid
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Overview
Description
(S)-2-Acrylamido-2-phenylacetic acid is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of an acrylamide group and a phenylacetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Acrylamido-2-phenylacetic acid typically involves the reaction of (S)-2-phenylacetic acid with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of acryloyl chloride. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and reagents is often considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Acrylamido-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The acrylamide group can be reduced to form amines.
Substitution: The acrylamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted acrylamides.
Scientific Research Applications
(S)-2-Acrylamido-2-phenylacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the production of polymers and as a precursor for various chemical compounds.
Mechanism of Action
The mechanism of action of (S)-2-Acrylamido-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acrylamide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. The phenylacetic acid moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
®-2-Acrylamido-2-phenylacetic acid: The enantiomer of (S)-2-Acrylamido-2-phenylacetic acid, with similar chemical properties but different biological activities.
N-Acryloylphenylalanine: A compound with a similar acrylamide group but different side chain structure.
Acrylamide: A simpler compound with only the acrylamide group, lacking the phenylacetic acid moiety.
Uniqueness
This compound is unique due to its chiral center, which imparts optical activity and can lead to enantioselective interactions with biological targets. This makes it a valuable compound in asymmetric synthesis and chiral drug development.
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
(2S)-2-phenyl-2-(prop-2-enoylamino)acetic acid |
InChI |
InChI=1S/C11H11NO3/c1-2-9(13)12-10(11(14)15)8-6-4-3-5-7-8/h2-7,10H,1H2,(H,12,13)(H,14,15)/t10-/m0/s1 |
InChI Key |
CAPGRIWPEZQFOH-JTQLQIEISA-N |
Isomeric SMILES |
C=CC(=O)N[C@@H](C1=CC=CC=C1)C(=O)O |
Canonical SMILES |
C=CC(=O)NC(C1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
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